molecular formula C13H21N3O6S2 B2387503 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1448132-82-8

2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No. B2387503
CAS RN: 1448132-82-8
M. Wt: 379.45
InChI Key: PWNYZBSXOGRCJQ-UHFFFAOYSA-N
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Description

2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a useful research compound. Its molecular formula is C13H21N3O6S2 and its molecular weight is 379.45. The purity is usually 95%.
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Scientific Research Applications

Fluorescence-Tagged Histamine H3 Receptor Ligands

Research has explored the coupling of (3‐phenoxypropyl)piperidine derivatives to various fluorescent moieties to create novel histamine H3 receptor ligands. These compounds have shown good to excellent affinities for the histamine hH3 receptor, with some being among the most potent ligands known, potentially acting as tools for identifying and understanding the binding site on the histamine H3 receptor. In vivo screening of selected derivatives demonstrated antagonist potencies, highlighting their significance in receptor binding studies and the potential for therapeutic applications (M. Amon et al., 2007).

Synthesis of Antibiotic Derivatives

The synthesis of dimethyl sulfomycinamate, related to the sulfomycin family of thiopeptide antibiotics, was achieved from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate. This synthesis involved a multi-step process, showcasing the compound's role in the development of antibiotic agents and contributing to the understanding of thiopeptide antibiotic structures and functions (M. Bagley et al., 2005).

Antibacterial Activity of Acetamide Derivatives

Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. These compounds, particularly one with a 2-methylphenyl group, showed significant growth inhibition against various bacterial strains, indicating their potential as antibacterial agents (Kashif Iqbal et al., 2017).

Enzyme Inhibition by Oxadiazole and Acetamide Derivatives

A series of N-substituted derivatives were synthesized and evaluated for their antibacterial and anti-enzymatic potential, including hemolytic activity. The study identified compounds with promising inhibitory effects against gram-negative bacterial strains and low potential against lipoxygenase (LOX) enzyme, contributing to the development of multifunctional therapeutic agents (K. Nafeesa et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not detailed in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources .

Future Directions

The future directions for the study and application of this compound are not detailed in the available resources .

properties

IUPAC Name

2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]sulfonyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O6S2/c1-9-13(10(2)22-15-9)24(20,21)16-6-4-11(5-7-16)23(18,19)8-12(17)14-3/h11H,4-8H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNYZBSXOGRCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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